2,2',5,5'-Tetrachlorobiphenyl

Description

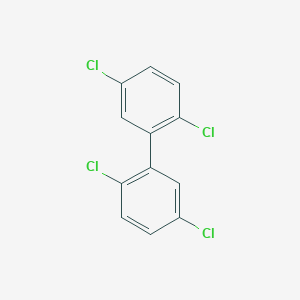

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,4-dichloro-2-(2,5-dichlorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6Cl4/c13-7-1-3-11(15)9(5-7)10-6-8(14)2-4-12(10)16/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCWZEPKLWVAEOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C2=C(C=CC(=C2)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6Cl4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3038305 | |

| Record name | 2,2',5,5'-Tetrachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3038305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35693-99-3 | |

| Record name | 2,2′,5,5′-Tetrachlorobiphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35693-99-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5,2',5'-Tetrachlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035693993 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2',5,5'-Tetrachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3038305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2',5,5'-tetrachlorobiphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2',5,5'-TETRACHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1EH557950R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,2',5,5'-Tetrachlorobiphenyl (PCB 52): Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2',5,5'-Tetrachlorobiphenyl, also known as PCB 52, is a specific congener of polychlorinated biphenyls (PCBs). PCBs are a class of synthetic organic chemicals that were once widely used in industrial applications due to their chemical stability, non-flammability, and electrical insulating properties.[1] However, their persistence in the environment, bioaccumulative nature, and adverse health effects have led to a global ban on their production.[1] PCB 52, a lower-chlorinated congener, is frequently detected in environmental and biological samples, necessitating a thorough understanding of its chemical properties, structure, and biological interactions for risk assessment and toxicological studies.[1][2] This guide provides a comprehensive overview of the chemical and physical characteristics of PCB 52, detailed experimental methodologies for its analysis, and insights into its metabolic pathways and toxicological effects.

Chemical Structure and Identification

This compound consists of a biphenyl (B1667301) backbone where chlorine atoms are substituted at the 2, 2', 5, and 5' positions of the phenyl rings.[3][4] This ortho-substituted, non-coplanar structure influences its physical properties and biological activity.[5]

| Identifier | Value |

| IUPAC Name | 1,4-dichloro-2-(2,5-dichlorophenyl)benzene[3] |

| CAS Number | 35693-99-3[5][6][7] |

| Molecular Formula | C₁₂H₆Cl₄[6][8][9] |

| Canonical SMILES | C1=CC(=C(C=C1Cl)Cl)C2=C(C=C(C=C2)Cl)Cl[5][10] |

| InChI | InChI=1S/C12H6Cl4/c13-7-1-3-11(15)9(5-7)10-6-8(14)2-4-12(10)16/h1-6H[3][5][11] |

| InChIKey | HCWZEPKLWVAEOV-UHFFFAOYSA-N[5][11] |

digraph "2_2_5_5_Tetrachlorobiphenyl_Structure" { graph [fontname="Arial", fontsize=12, labelloc="b", label="Chemical Structure of this compound (PCB 52)", width=4, height=3]; node [fontname="Arial", fontsize=10, shape=plaintext]; edge [fontname="Arial", fontsize=10];// Define nodes for the atoms C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C1_prime [label="C"]; C2_prime [label="C"]; C3_prime [label="C"]; C4_prime [label="C"]; C5_prime [label="C"]; C6_prime [label="C"]; Cl2 [label="Cl", fontcolor="#34A853"]; Cl5 [label="Cl", fontcolor="#34A853"]; Cl2_prime [label="Cl", fontcolor="#34A853"]; Cl5_prime [label="Cl", fontcolor="#34A853"];

// Position the nodes C1 [pos="1,2!"]; C2 [pos="0.5,1.15!"]; C3 [pos="1,0.3!"]; C4 [pos="2,0.3!"]; C5 [pos="2.5,1.15!"]; C6 [pos="2,2!"]; C1_prime [pos="3,2!"]; C2_prime [pos="3.5,1.15!"]; C3_prime [pos="3,0.3!"]; C4_prime [pos="4,0.3!"]; C5_prime [pos="4.5,1.15!"]; C6_prime [pos="4,2!"]; Cl2 [pos="-0.5,1.15!"]; Cl5 [pos="3.5,1.15!"]; Cl2_prime [pos="2.5,-0.5!"]; Cl5_prime [pos="5.5,1.15!"];

// Define the bonds C1 -- C2 [style=solid]; C2 -- C3 [style=double]; C3 -- C4 [style=solid]; C4 -- C5 [style=double]; C5 -- C6 [style=solid]; C6 -- C1 [style=double]; C1 -- C1_prime [style=solid]; C1_prime -- C2_prime [style=solid]; C2_prime -- C3_prime [style=double]; C3_prime -- C4_prime [style=solid]; C4_prime -- C5_prime [style=double]; C5_prime -- C6_prime [style=solid]; C6_prime -- C1_prime [style=double]; C2 -- Cl2 [style=solid]; C5 -- Cl5 [style=solid]; C2_prime -- Cl2_prime [style=solid]; C5_prime -- Cl5_prime [style=solid]; }

Caption: 2D structure of this compound.

Physicochemical Properties

The physicochemical properties of PCB 52 are crucial for understanding its environmental fate and transport.

| Property | Value | Reference |

| Molecular Weight | 291.99 g/mol | [6][7][8][12] |

| Melting Point | 87 °C | [7][8] |

| Boiling Point | 374.95 °C (rough estimate) | [7][8] |

| Water Solubility | 109.5 µg/L at 25 °C | [7][8] |

| Vapor Pressure | 0.000128 mmHg at 25°C | [9] |

| Log Kow (Octanol-Water Partition Coefficient) | 6.1 | [3] |

Experimental Protocols

Determination of Physicochemical Properties

Standardized methods, such as those provided by the Organisation for Economic Co-operation and Development (OECD), are employed to determine the physicochemical properties of chemicals like PCB 52.

-

Melting Point (OECD 102): The melting point can be determined using several methods, including the capillary tube method (in a liquid bath or metal block), Kofler hot bar, melt microscopy, differential thermal analysis (DTA), and differential scanning calorimetry (DSC).[9][11][12][13] The choice of method depends on the physical state of the substance. For a crystalline solid like PCB 52, the capillary method or DSC are commonly used. In the capillary method, a small amount of the powdered substance is packed into a capillary tube and heated in a controlled manner. The temperature range over which the substance melts is recorded. DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature, providing a precise melting point.[9][13]

-

Boiling Point (OECD 103): Methods for determining the boiling point include ebulliometry, dynamic vapor pressure measurement, and distillation methods.[6][14][15][16] The dynamic method involves measuring the vapor pressure of the substance at various temperatures. The boiling point is the temperature at which the vapor pressure equals the standard atmospheric pressure.[6][15] Given the high boiling point of PCB 52, these measurements are typically performed under reduced pressure and extrapolated to standard pressure.

-

Water Solubility (OECD 105): The flask method or the column elution method are standard procedures for determining water solubility.[3][7][8][17] For a substance with low water solubility like PCB 52, the column elution method is often preferred. In this method, a solid support in a column is coated with the test substance. Water is then passed through the column at a slow, constant rate. The concentration of the substance in the eluate is measured over time until a plateau is reached, which represents the water solubility.[17]

Analytical Determination by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the most common and reliable method for the analysis of PCBs in various matrices.

Caption: Generalized workflow for the analysis of PCB 52 by GC-MS.

Detailed Methodology:

-

Sample Extraction:

-

Solid and Tissue Samples: Extraction is typically performed using methods like Soxhlet extraction (EPA Method 3540), automated Soxhlet (EPA Method 3541), pressurized fluid extraction (EPA Method 3545), or ultrasonic extraction (EPA Method 3550) with solvents such as hexane-acetone (1:1) or methylene (B1212753) chloride-acetone (1:1).[2]

-

Aqueous Samples: Liquid-liquid extraction with a non-polar solvent like hexane or dichloromethane (B109758) is commonly used.[18]

-

-

Extract Cleanup:

-

The crude extract is cleaned to remove interfering compounds. This is often achieved using adsorption column chromatography with materials like Florisil, silica gel, or alumina. The choice of adsorbent and elution solvents depends on the sample matrix and the specific congeners being analyzed.[18]

-

-

GC-MS Analysis:

-

Gas Chromatography: A fused-silica capillary column (e.g., DB-5ms) is used to separate the PCB congeners. The oven temperature is programmed to ramp up, allowing for the sequential elution of compounds based on their boiling points and polarity.[1]

-

Mass Spectrometry: The separated compounds are introduced into the mass spectrometer. Electron ionization (EI) is a common ionization technique. For enhanced sensitivity and selectivity, especially in complex matrices, negative chemical ionization (NCI) or tandem mass spectrometry (MS/MS) can be employed.[15] The mass spectrometer is operated in selected ion monitoring (SIM) mode to detect the characteristic ions of PCB 52 and its internal standards for quantification.[19]

-

Metabolism and Biological Pathways

The metabolism of PCB 52 is a critical factor in its toxicity, as the parent compound can be converted into more reactive and potentially more toxic metabolites.[6]

Caption: Proposed metabolic pathway of this compound (PCB 52).

Phase I Metabolism

The initial step in PCB 52 metabolism is oxidation, primarily catalyzed by cytochrome P450 (CYP) enzymes in the liver.[1][2] Studies have shown that human CYP2A6 is involved in the hydroxylation of PCB 52.[1][20] In rodents, CYP2B1 is the likely homolog responsible for its metabolism.[1] This process leads to the formation of hydroxylated metabolites, with 3-hydroxy-2,2',5,5'-tetrachlorobiphenyl (3-OH-PCB 52) and 4-hydroxy-2,2',5,5'-tetrachlorobiphenyl (4-OH-PCB 52) being the major products.[1][6] The formation of these metabolites can occur via direct insertion of an oxygen atom or through an arene oxide intermediate.[1]

Phase II Metabolism

The hydroxylated metabolites of PCB 52 can undergo Phase II conjugation reactions, which generally increase their water solubility and facilitate their excretion from the body.[21] These reactions are catalyzed by two main enzyme families:

-

Sulfotransferases (SULTs): These enzymes catalyze the transfer of a sulfonate group to the hydroxylated metabolites, forming sulfate conjugates.[1][21][22]

-

UDP-Glucuronosyltransferases (UGTs): These enzymes catalyze the attachment of glucuronic acid to the hydroxylated metabolites, forming glucuronide conjugates.[21][22][23]

Toxicological Effects and Signaling

The toxicity of PCB 52 and its metabolites is a significant concern. While generally considered less toxic than dioxin-like PCBs, PCB 52 exhibits its own spectrum of adverse effects.

Genotoxicity

Studies have demonstrated that PCB 52 can cause DNA damage in human peripheral lymphocytes, as assessed by the comet assay.[9] This suggests a potential for genotoxicity, which is a critical aspect of carcinogenicity. The exact mechanism of DNA damage is not fully elucidated but may involve the generation of reactive oxygen species (ROS) during its metabolism.

Oxidative Stress and Mitochondrial Effects

PCB 52 has been shown to induce oxidative stress in astrocytes, the most abundant cells in the central nervous system.[10] This is characterized by an increase in the production of ROS. Furthermore, PCB 52 can affect mitochondrial function by inhibiting the respiratory chain and the phosphorylation subsystem, and by increasing the permeability of the inner mitochondrial membrane.[24][25][26][27] These effects on mitochondria can lead to a disruption of cellular energy metabolism and contribute to cytotoxicity.

Caption: Logical relationships in the toxicological pathway of PCB 52.

Interaction with Cellular Receptors

While non-coplanar PCBs like PCB 52 are generally considered weak agonists for the aryl hydrocarbon receptor (AhR) compared to dioxin-like compounds, their metabolites may exhibit different receptor interactions.[28][29] The binding of PCBs and their metabolites to various cellular receptors can trigger a cascade of downstream signaling events, leading to altered gene expression and cellular function. However, the specific signaling pathways directly activated by PCB 52 are less well-characterized than those for dioxin-like PCBs.

Conclusion

This compound (PCB 52) is an environmentally persistent and biologically active compound. Its chemical structure dictates its physicochemical properties, which in turn govern its environmental fate and bioavailability. Standardized analytical methods, particularly GC-MS, are essential for its accurate quantification in various matrices. The metabolism of PCB 52 through Phase I and Phase II enzymatic reactions leads to the formation of various metabolites that may contribute to its overall toxicity. The toxicological effects of PCB 52, including genotoxicity and the induction of oxidative stress, highlight the need for continued research to fully understand its mechanisms of action and to accurately assess the risks it poses to human health and the environment. This technical guide provides a foundational understanding of PCB 52 for researchers and professionals working in the fields of toxicology, environmental science, and drug development.

References

- 1. Disposition and Metabolomic Effects of 2,2’,5,5’-Tetrachlorobiphenyl in Female Rats Following Intraperitoneal Exposure - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Disposition and metabolomic effects of this compound in female rats following intraperitoneal exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. oecd.org [oecd.org]

- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 5. Cytochrome P450-dependent metabolism of PCB52 in the nematode Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 103 ... - OECD - Google Books [books.google.com]

- 7. oecd.org [oecd.org]

- 8. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 9. laboratuar.com [laboratuar.com]

- 10. Polychlorinated biphenyls induce oxidative stress and metabolic responses in astrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. oecd.org [oecd.org]

- 12. oecd.org [oecd.org]

- 13. OECD n°102: Melting point/Melting interval - Analytice [analytice.com]

- 14. oecd.org [oecd.org]

- 15. laboratuar.com [laboratuar.com]

- 16. oecd.org [oecd.org]

- 17. filab.fr [filab.fr]

- 18. scilit.com [scilit.com]

- 19. researchgate.net [researchgate.net]

- 20. Metabolic activation of WHO-congeners PCB28, 52, and 101 by human CYP2A6: evidence from in vitro and in vivo experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Effects of Food Natural Products on the Biotransformation of PCBs - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Regulation of Sulfotransferase and UDP-Glucuronosyltransferase Gene Expression by the PPARs - PMC [pmc.ncbi.nlm.nih.gov]

- 23. The UDP-glucuronosyltransferases: their role in drug metabolism and detoxification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. academic.oup.com [academic.oup.com]

- 25. Multiple effects of this compound on oxidative phosphorylation in rat liver mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Analysis of effects of this compound on the flux control in oxidative phosphorylation system in rat liver mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. Aryl hydrocarbon receptor-activating polychlorinated biphenyls and their hydroxylated metabolites induce cell proliferation in contact-inhibited rat liver epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Binding of polychlorinated biphenyls to the aryl hydrocarbon receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: 2,2',5,5'-Tetrachlorobiphenyl (PCB 52)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,2',5,5'-Tetrachlorobiphenyl (PCB 52), including its chemical identity, physicochemical properties, and key experimental data. The information is tailored for professionals in research and development, offering detailed protocols and data for scientific applications.

Chemical Identification

| Identifier | Value |

| IUPAC Name | 1,4-dichloro-2-(2,5-dichlorophenyl)benzene[1] |

| CAS Number | 35693-99-3[1][2][3][4] |

| Synonyms | PCB 52, 2,5,2',5'-Tetrachlorobiphenyl, 2,2',5,5'-TCB[1][5] |

| Molecular Formula | C₁₂H₆Cl₄[1][5][6] |

| Molecular Weight | 291.99 g/mol [6] |

Quantitative Data Summary

This section summarizes key physicochemical and pharmacokinetic properties of this compound (PCB 52) derived from various experimental studies.

| Parameter | Value | Species/Conditions |

| Physicochemical Properties | ||

| Melting Point | 87 °C[3][7] | N/A |

| Boiling Point | 374.95 °C (estimate)[3][7] | N/A |

| Water Solubility | 109.5 µg/L (at 25 °C)[3][7] | N/A |

| Vapor Pressure | 0.000128 mmHg (at 25 °C)[3] | N/A |

| Pharmacokinetic Parameters | ||

| Tissue Elimination Half-life | 1.64 - 2.90 days[4] | Mice |

| Apparent Elimination Half-life (λz) | 1.7 days[8] | Maternal Serum, Sprague-Dawley Rats (intratracheal admin.) |

| Clearance-to-Bioavailability (Cl/F) | 0.018 mL/h[8] | Maternal Serum, Sprague-Dawley Rats (intratracheal admin.) |

| AUC (0-96h) | 0.97 h*dpm/mL[8] | Maternal Serum, Sprague-Dawley Rats (intratracheal admin.) |

| Tissue Distribution (ng/g wet weight) after Intraperitoneal Exposure | Female Sprague-Dawley Rats (3 weeks post-exposure)[2] | |

| Adipose | ~100 (1 mg/kg); ~1000 (10 mg/kg); ~10000 (100 mg/kg) | |

| Liver | ~10 (1 mg/kg); ~100 (10 mg/kg); ~1000 (100 mg/kg) | |

| Serum | ~1 (1 mg/kg); ~10 (10 mg/kg); ~100 (100 mg/kg) | |

| Brain | Not Detected (1 mg/kg); ~1 (10 mg/kg); ~10 (100 mg/kg) |

Experimental Protocols

Detailed methodologies from key toxicokinetic and metabolic studies are outlined below to facilitate experimental replication and design.

Disposition and Metabolism Following Intraperitoneal (IP) Exposure

This protocol is based on a study investigating the distribution and metabolic fate of PCB 52 in rats.[2]

-

Animal Model: Female Sprague-Dawley rats.[2]

-

Dosing: Animals received a single intraperitoneal (IP) injection of PCB 52 at doses of 0, 1, 10, or 100 mg/kg body weight.[2]

-

Sample Collection: Tissues including adipose, brain, liver, and serum were collected three weeks post-exposure.[2]

-

Analytical Methodology:

-

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS): Used for the quantification of PCB 52 and its monohydroxylated metabolites (e.g., 4-OH-PCB 52) in all target tissues.[2]

-

Nontarget Liquid Chromatography-High Resolution Mass Spectrometry (Nt-LCMS): Employed for the identification of a broader range of metabolites, including sulfated and methylated conjugates, primarily in serum and liver samples.[2]

-

Disposition Following Nose-Only Inhalation Exposure

This protocol describes an acute inhalation study in adolescent rats to characterize the disposition of PCB 52 and its metabolites.[9][10]

-

Animal Model: Male and female adolescent Sprague-Dawley rats (50-58 days old).[9][10]

-

Exposure System: A nose-only exposure system was used to deliver PCB 52 vapor. Sham animals were exposed to filtered air.[9][10]

-

Exposure Protocol: Rats were exposed for 4 hours to PCB 52 concentrations resulting in approximate body weight doses of 14 or 23 µg/kg.[9][10]

-

Vapor Generation: PCB 52 vapor was generated by coating glass beads with a solution of PCB 52 in dichloromethane (B109758) and then evaporating the solvent.[9]

-

Sample Analysis:

-

GC-MS/MS: Used to determine the presence of PCB 52 and its monohydroxylated metabolites in adipose, brain, intestinal content, lung, liver, and serum.[9][10]

-

Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS): Utilized to identify a complex mixture of metabolites, including sulfated, methoxylated, and dechlorinated species in the liver, lung, and serum.[9][10]

-

Mandatory Visualization

The following diagrams illustrate key metabolic and toxicological pathways associated with this compound exposure.

Caption: Metabolic transformation of PCB 52 into various metabolites.

References

- 1. This compound | C12H6Cl4 | CID 37248 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Disposition and Metabolomic Effects of 2,2’,5,5’-Tetrachlorobiphenyl in Female Rats Following Intraperitoneal Exposure - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. The pharmacokinetics of this compound and 3,3',4,4'-tetrachlorobiphenyl and its relationship to toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 1,1'-Biphenyl, 2,2',5,5'-tetrachloro- [webbook.nist.gov]

- 6. This compound | 35693-99-3 [chemicalbook.com]

- 7. This compound CAS#: 35693-99-3 [m.chemicalbook.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Distribution of 2,2′,5,5′-Tetrachlorobiphenyl (PCB52) Metabolites in Adolescent Rats after Acute Nose-Only Inhalation Exposure - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 2,2',5,5'-Tetrachlorobiphenyl (PCB-52)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2',5,5'-Tetrachlorobiphenyl, also known as PCB-52, is a specific congener of polychlorinated biphenyls (PCBs). Due to their widespread environmental presence and toxicological significance, the availability of pure individual PCB congeners is crucial for research into their metabolic pathways, toxic mechanisms, and for use as analytical standards. This technical guide provides a comprehensive overview of the primary synthesis pathways for obtaining this compound, with a focus on detailed experimental protocols and quantitative data. The synthesis of PCB-52 can be approached through several methods, with the deamination of a benzidine (B372746) derivative being a historically significant and well-documented route.

Synthesis Pathways

The synthesis of this compound can be achieved through various chemical reactions. The most prominently documented method involves the deamination of 2,2',5,5'-tetrachlorobenzidine (B1205553). Other potential, though less specifically detailed in the literature for this particular congener, synthetic strategies include the Ullmann coupling and the Suzuki coupling, which are common for the formation of biaryl compounds.

Deamination of 2,2',5,5'-Tetrachlorobenzidine

This classical approach involves the synthesis of the intermediate 2,2',5,5'-tetrachlorobenzidine from 2,5-dichloroaniline, followed by the removal of the amino groups to yield the target biphenyl.

Experimental Protocol:

Step 1: Synthesis of 2,2',5,5'-Tetrachlorobenzidine from 2,5-Dichloroaniline

While specific yields for this step are not consistently reported in the context of PCB-52 synthesis, the general procedure involves the oxidative coupling of 2,5-dichloroaniline.

Step 2: Deamination of 2,2',5,5'-Tetrachlorobenzidine to this compound

This step is a crucial part of the synthesis and involves the diazotization of the amino groups followed by a reduction reaction. A well-established method for this transformation is the use of hypophosphorus acid.[1][2]

-

Reactants:

-

2,2',5,5'-Tetrachlorobenzidine

-

Hypophosphorus acid (H₃PO₂)

-

Sodium nitrite (B80452) (NaNO₂)

-

Hydrochloric acid (HCl)

-

Solvent (e.g., ethanol (B145695), acetic acid)

-

-

Procedure:

-

2,2',5,5'-tetrachlorobenzidine is dissolved in a suitable solvent mixture, such as ethanol and concentrated hydrochloric acid.

-

The solution is cooled to a low temperature (typically 0-5 °C) in an ice bath.

-

A solution of sodium nitrite in water is added dropwise to the stirred mixture to form the bis-diazonium salt. The temperature should be carefully maintained during this addition.

-

After the diazotization is complete, hypophosphorus acid is added to the reaction mixture.

-

The reaction is allowed to warm to room temperature and stirred for several hours, or until the evolution of nitrogen gas ceases.

-

The crude product is then extracted with an organic solvent (e.g., hexane (B92381) or diethyl ether).

-

The organic extract is washed with water and a mild base (e.g., sodium bicarbonate solution) to remove any acidic impurities.

-

The organic layer is dried over an anhydrous salt (e.g., sodium sulfate (B86663) or magnesium sulfate) and the solvent is removed under reduced pressure.

-

The resulting crude this compound is then purified, typically by column chromatography on silica (B1680970) gel or alumina, followed by recrystallization.

-

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | 2,2',5,5'-Tetrachlorobenzidine | [1] |

| Key Reagent | Hypophosphorus acid | [1] |

| Purity of Product | 99.9% (by GC-MS) | [2] |

Note: Specific yields for the deamination of 2,2',5,5'-tetrachlorobenzidine to PCB-52 are not explicitly detailed in the readily available literature, but this method is cited as a successful route for its synthesis.[1][2]

Ullmann Coupling

The Ullmann reaction is a classic method for the synthesis of symmetric biaryls, which involves the copper-promoted coupling of two aryl halides. For the synthesis of this compound, this would involve the coupling of a 1-halo-2,5-dichlorobenzene.

Experimental Protocol (General):

-

Reactants:

-

1-Iodo-2,5-dichlorobenzene or 1-bromo-2,5-dichlorobenzene

-

Copper powder or copper-bronze alloy

-

High-boiling point solvent (e.g., dimethylformamide (DMF), nitrobenzene) or neat conditions

-

-

Procedure:

-

The 1-halo-2,5-dichlorobenzene is mixed with an excess of activated copper powder.

-

The mixture is heated to a high temperature (often exceeding 200 °C) for several hours.

-

After cooling, the reaction mixture is treated with a solvent to dissolve the organic components.

-

The copper and copper salts are removed by filtration.

-

The filtrate is washed and the solvent is evaporated.

-

The crude product is purified by column chromatography and/or recrystallization.

-

Quantitative Data:

| Parameter | General Conditions |

| Starting Material | Aryl halide (iodide or bromide) |

| Catalyst | Copper powder or copper bronze |

| Temperature | > 200 °C |

| Reaction Time | Several hours to days |

Suzuki Coupling

The Suzuki coupling is a modern, palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide. This method is highly versatile for the synthesis of unsymmetrical biaryls. For this compound, this could involve the coupling of 2,5-dichlorophenylboronic acid with a 1-halo-2,5-dichlorobenzene.

Experimental Protocol (Proposed):

While a specific protocol for the direct synthesis of PCB-52 via Suzuki coupling is not detailed in the reviewed literature, a procedure can be proposed based on the synthesis of its hydroxylated metabolite.[1]

-

Reactants:

-

2,5-Dichlorophenylboronic acid

-

1-Bromo-2,5-dichlorobenzene or 1-iodo-2,5-dichlorobenzene

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

-

Base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃)

-

Solvent (e.g., toluene, dioxane, DMF, often with water)

-

-

Procedure:

-

In a reaction vessel under an inert atmosphere (e.g., argon or nitrogen), the 1-halo-2,5-dichlorobenzene, 2,5-dichlorophenylboronic acid, palladium catalyst, and base are combined in a suitable solvent system.

-

The mixture is heated with stirring for a period ranging from a few hours to overnight, with the reaction progress monitored by techniques like TLC or GC.

-

Upon completion, the reaction mixture is cooled to room temperature and partitioned between an organic solvent and water.

-

The organic layer is separated, washed with brine, and dried over an anhydrous salt.

-

The solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography.

-

Quantitative Data:

Specific quantitative data for the direct Suzuki coupling to form this compound is not available in the surveyed literature. However, Suzuki couplings are known for generally providing good to excellent yields.

Visualizations

References

The Toxicological Profile of 2,2',5,5'-Tetrachlorobiphenyl (PCB 52) in Rats: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological effects of 2,2',5,5'-tetrachlorobiphenyl (PCB 52) in rat models. PCB 52, a lower-chlorinated polychlorinated biphenyl (B1667301) congener, is frequently detected in environmental and human samples, raising concerns about its potential health risks.[1] This document synthesizes key findings on the hepatotoxic, neurotoxic, and endocrine-disrupting effects of PCB 52, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways to support further research and drug development efforts.

Executive Summary

This compound (PCB 52) demonstrates a multi-organ toxicological profile in rats, with significant effects observed in the liver, nervous system, and endocrine system. It is metabolized into various hydroxylated, sulfated, and methylated derivatives, which contribute to its toxicity.[2] Key toxicological endpoints include hepatotoxicity characterized by apoptosis and altered gene expression, neurotoxicity with potential disruption of calcium homeostasis, and endocrine disruption impacting thyroid hormone levels. The following sections provide a detailed examination of these effects, supported by quantitative data and experimental methodologies.

Data Presentation: Quantitative Toxicological Data

The following tables summarize the key quantitative data from various toxicological studies of PCB 52 in rats, focusing on different exposure routes and their outcomes.

Table 1: Hepatotoxicity Data

| Parameter | Rat Strain | Exposure Route & Dose | Duration | Key Findings | Reference |

| Birth Body Length & Weight | Wistar | Oral gavage (1 mg/kg/day) | Gestational Day 7 to Postnatal Day 21 | Significantly decreased compared to control. | [3] |

| Liver Biomarkers | Sprague-Dawley | Inhalation | 4 hours/day, 7 days/week for 4 weeks | Increased Alanine Aminotransferase (ALT), decreased Albumin. | [4] |

| Gene Expression | Sprague-Dawley | Inhalation | 4 hours/day, 7 days/week for 4 weeks | Upregulation of fatty acid synthesis genes, particularly related to SREBP1 activation. | [4] |

| Apoptosis Markers | Wistar | Oral gavage (1 mg/kg/day) | Gestational Day 7 to Postnatal Day 21 | Augmentation of cleaved poly ADP-ribose polymerase 1 and caspase 3 in male offspring. | [3] |

Table 2: Neurotoxicity and Tissue Distribution Data

| Parameter | Rat Strain | Exposure Route & Dose | Duration | Tissue | Key Findings | Reference |

| PCB 52 and Metabolite Levels | Sprague-Dawley | Intraperitoneal (0, 1, 10, or 100 mg/kg BW) | 3 weeks | Adipose, Brain, Liver, Serum | PCB 52 detected in all tissues. Hydroxylated metabolites (3-OH-PCB 52 and 4-OH-PCB 52) also detected. | [5] |

| PCB 52 and Metabolite Levels | Sprague-Dawley | Nose-only inhalation (~14 or 23 µg/kg BW) | 4 hours | Adipose, Brain, Intestinal Content, Lung, Liver, Serum | PCB 52 present in all tissues. Monohydroxylated metabolites detected in all tissues except the brain. | [6] |

| Dopamine (B1211576) and Metabolite Levels | Sprague-Dawley | Intraperitoneal (0, 1, 10, or 100 mg/kg BW) | 3 weeks | Brain | No effect on levels of dopamine and its metabolites. | [2] |

| Hearing Thresholds (BAEPs) | N/A | Developmental Exposure | N/A | N/A | Threshold elevations up to 9 dB in male offspring and 7 dB in female offspring. | [7] |

Table 3: Endocrine Disruption Data

| Parameter | Rat Strain | Exposure Route & Dose | Duration | Key Findings | Reference |

| Thyroid Hormone Levels | Wistar | Subcutaneous injection of Aroclor 1221 or 1254 (10 mg/kg) | 6 weeks | Significantly increased serum total T4 levels. Aroclor 1254 significantly increased free T4. Aroclor 1221 significantly increased free T3. | [8] |

| Thyroid Gland Histopathology | Wistar | Subcutaneous injection of Aroclor 1221 or 1254 (10 mg/kg) | 6 weeks | Formation of many microfollicles, mimicking thyrotoxicosis. | [8] |

| Estrogenic/Antiestrogenic Actions | Female Rats | In vitro and in vivo studies | N/A | PCB 52 exhibits estrogenic and antiestrogenic actions. | [9] |

Experimental Protocols

Hepatotoxicity Assessment via Oral Gavage

-

Animal Model: Wistar rats.[3]

-

Dosing: Animals are administered PCB 52 at a dose of 1 mg/kg body weight/day, dissolved in corn oil, via gavage.[3] A control group receives only the corn oil vehicle.

-

Duration: The administration is carried out from gestational day 7 to postnatal day 21.[3]

-

Sample Collection and Analysis: At the end of the exposure period, liver tissues are collected. Apoptosis is assessed by measuring the levels of cleaved poly ADP-ribose polymerase 1 and caspase 3 using methods such as Western blotting or immunohistochemistry. Gene expression analysis for markers like peroxisome proliferator-activated receptor delta (PPARδ) and mitogen-activated protein kinase 9 (MAPK9) can be performed using quantitative real-time PCR (qRT-PCR).[3]

Neurotoxicity and Disposition Study via Intraperitoneal Injection

-

Dosing: Rats are given a single intraperitoneal injection of PCB 52 at doses of 0, 1, 10, or 100 mg/kg body weight.[2][5]

-

Duration: Tissues are collected three weeks post-exposure.[5]

-

Sample Collection and Analysis: Adipose, brain, liver, and serum samples are collected.[5] The concentrations of PCB 52 and its hydroxylated metabolites are quantified using gas chromatography-tandem mass spectrometry (GC-MS/MS).[2][5] Brain tissue can be analyzed for neurotransmitter levels, such as dopamine and its metabolites, using high-performance liquid chromatography (HPLC) with electrochemical detection.

Inhalation Exposure and Metabolic Profiling

-

Animal Model: Male and female adolescent Sprague-Dawley rats (50-58 days of age).[6][10]

-

Exposure System: A nose-only inhalation exposure system is used to deliver PCB 52 vapor.[6][10] PCB 52 vapor is generated by coating glass beads with a solution of PCB 52 in dichloromethane (B109758) and then evaporating the solvent.[10]

-

Dosing and Duration: Rats are exposed for 4 hours to approximate doses of 14 or 23 µg/kg body weight.[6][10] Control animals are exposed to filtered air.

-

Sample Collection and Analysis: Immediately after exposure, serum is collected via cardiac puncture, and tissues (adipose, brain, lung, liver, intestinal content) are excised after saline perfusion.[6][10] PCB 52 and its metabolites are extracted using liquid-liquid extraction and quantified by GC-MS/MS.[6][10] A more comprehensive metabolic profile, including sulfated and methylated metabolites, can be obtained using liquid chromatography-high resolution mass spectrometry (LC-HRMS).[6]

Signaling Pathways and Mechanisms of Toxicity

Hepatotoxicity Signaling Pathway

PCB 52-induced hepatotoxicity in male offspring involves the activation of apoptosis.[3] This is potentially mediated by the overexpression of peroxisome proliferator-activated receptor delta (PPARδ) and mitogen-activated protein kinase 9 (MAPK9), leading to the cleavage and activation of caspase 3 and poly ADP-ribose polymerase 1 (PARP-1).[3]

PCB 52 Metabolism Workflow

The biotransformation of PCB 52 is a critical factor in its toxicity, leading to the formation of various metabolites. This process primarily occurs in the liver and involves several enzymatic steps.

Disruption of Oxidative Phosphorylation

In rat liver mitochondria, PCB 52 has been shown to inhibit oxidative phosphorylation by affecting multiple components of the system. It inhibits both the respiratory and phosphorylation subsystems and increases the proton permeability of the inner mitochondrial membrane.[11] A specific target within the respiratory subsystem is Complex I.[11] Furthermore, PCB 52 targets ATP synthase in the phosphorylation module.[11]

Conclusion

The data compiled in this guide underscore the significant toxicological impact of this compound in rats, with demonstrable effects on the liver, nervous system, and endocrine function. The provided quantitative data and detailed experimental protocols offer a valuable resource for researchers investigating the mechanisms of PCB toxicity and for professionals involved in the development of potential therapeutic interventions. The visualization of key signaling pathways provides a framework for understanding the molecular basis of PCB 52's adverse effects, highlighting critical nodes for further investigation. Future research should continue to explore the complex interplay of PCB 52 and its metabolites with cellular pathways to better assess human health risks and develop effective mitigation strategies.

References

- 1. Use of a Polymeric Implant System to Assess the Neurotoxicity of Subacute Exposure to 2,2’,5,5’-Tetrachlorobiphenyl-4-ol, a Human Metabolite of PCB 52, in Male Adolescent Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. PCB52 induces hepatotoxicity in male offspring through aggravating loss of clearance capacity and activating the apoptosis: Sex-biased effects on rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Upregulation of Fatty Acid Synthesis Genes in the Livers of Adolescent Female Rats Caused by Inhalation Exposure to PCB52 (2,2′,5,5′-Tetrachlorobiphenyl) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Disposition and Metabolomic Effects of 2,2’,5,5’-Tetrachlorobiphenyl in Female Rats Following Intraperitoneal Exposure - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Distribution of 2,2′,5,5′-Tetrachlorobiphenyl (PCB52) Metabolites in Adolescent Rats after Acute Nose-Only Inhalation Exposure - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. Endocrine Disruptive Effects of Polychlorinated Biphenyls on the Thyroid Gland in Female Rats [jstage.jst.go.jp]

- 9. endocrinedisruption.org [endocrinedisruption.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Multiple effects of this compound on oxidative phosphorylation in rat liver mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of PCB Congener 52

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of Polychlorinated Biphenyl (B1667301) (PCB) congener 52. The information is curated for researchers, scientists, and professionals in drug development who require detailed data for environmental analysis, toxicological studies, and risk assessment. This document summarizes key quantitative data in structured tables, outlines detailed experimental methodologies, and provides visualizations of a key signaling pathway affected by this congener and a typical experimental workflow for its analysis.

Chemical Identity and Structure

PCB congener 52, also known as 2,2',5,5'-Tetrachlorobiphenyl, is a synthetic organochlorine compound.[1][2] Its chemical structure consists of a biphenyl backbone with four chlorine atoms attached at the 2, 2', 5, and 5' positions.[2]

Table 1: Chemical Identification of PCB Congener 52

| Identifier | Value |

| IUPAC Name | 1,4-dichloro-2-(2,5-dichlorophenyl)benzene[2][3] |

| Congener Number | PCB 52 |

| CAS Number | 35693-99-3[3][4][5] |

| Molecular Formula | C₁₂H₆Cl₄[1][3][4] |

| SMILES | C1=CC(=C(C=C1Cl)C2=C(C=CC(=C2)Cl)Cl)Cl[2] |

| InChI Key | HCWZEPKLWVAEOV-UHFFFAOYSA-N[6] |

Physicochemical Properties

The physicochemical properties of PCB congener 52 are crucial for understanding its environmental fate, transport, and bioavailability. These properties are summarized in the table below.

Table 2: Physical and Chemical Properties of PCB Congener 52

| Property | Value |

| Molecular Weight | 291.99 g/mol [1][3][4][6] |

| Melting Point | 87 °C[4] |

| Boiling Point | 374.95 °C (rough estimate)[4] |

| Vapor Pressure | 0.00601 Pa at 25 °C |

| Water Solubility | 109.5 µg/L at 25 °C[4] |

| Octanol-Water Partition Coefficient (log Kow) | 5.91 |

Experimental Protocols

This section details the methodologies for determining the key physicochemical properties of PCB congener 52.

Melting Point Determination

The melting point of a crystalline solid like PCB 52 can be determined using a capillary melting point apparatus.

Methodology:

-

A small, finely ground sample of the crystalline PCB 52 is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

The capillary tube is placed in a heating block of a melting point apparatus, adjacent to a calibrated thermometer.

-

The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium between the sample, the heating block, and the thermometer.

-

The temperature at which the first liquid appears in the sample and the temperature at which the entire sample becomes a clear liquid are recorded. This range is reported as the melting point. For a pure compound, this range is typically narrow.

Vapor Pressure Determination (Knudsen Effusion Method)

The Knudsen effusion method is a reliable technique for determining the low vapor pressures of solids like PCB congeners.

Methodology:

-

A small amount of the solid PCB 52 is placed in a thermostated effusion cell, which has a small, well-defined orifice.

-

The cell is heated to a specific temperature under high vacuum.

-

The rate of mass loss of the sample due to effusion (the escape of vapor through the orifice) is measured over a period of time.

-

The vapor pressure (P) can then be calculated using the Hertz-Knudsen equation: P = (Δm / (A * t)) * sqrt(2 * π * R * T / M) where Δm is the mass loss, A is the area of the orifice, t is the time, R is the ideal gas constant, T is the absolute temperature, and M is the molar mass of the substance.

-

Measurements are typically performed at several temperatures to determine the temperature dependence of the vapor pressure.

Water Solubility Determination

The aqueous solubility of hydrophobic compounds like PCB 52 can be determined using a generator column method.

Methodology:

-

A solid support material (e.g., glass beads or chromatographic packing) is coated with an excess of PCB congener 52.

-

The coated support is packed into a column (the generator column).

-

Water is pumped through the generator column at a slow, constant flow rate to ensure that the water becomes saturated with the PCB without washing away any undissolved material.

-

The concentration of PCB 52 in the effluent water is then determined using a suitable analytical method, such as gas chromatography with electron capture detection (GC-ECD) or mass spectrometry (GC-MS), after extraction of the analyte from the water sample.

Octanol-Water Partition Coefficient (Kow) Determination (Slow-Stirring Method)

The octanol-water partition coefficient (Kow) is a measure of a chemical's lipophilicity and is a key parameter in assessing its environmental fate and bioaccumulation potential. The slow-stirring method is a common technique for its determination.[7]

Methodology:

-

A mixture of n-octanol and water, mutually pre-saturated, is placed in a jacketed glass vessel maintained at a constant temperature.[7]

-

A known amount of PCB congener 52 is added to the two-phase system.

-

The mixture is stirred slowly for a prolonged period (often several days) to allow for the partitioning equilibrium to be reached without the formation of an emulsion.[7]

-

After stirring is stopped, the octanol (B41247) and water phases are allowed to separate completely.

-

Aliquots from both the octanol and water phases are carefully sampled.

-

The concentration of PCB 52 in each phase is determined using an appropriate analytical technique, such as GC-ECD or GC-MS.[7]

-

The Kow is calculated as the ratio of the concentration of the analyte in the octanol phase to its concentration in the water phase.[7] The logarithm of this value is reported as log Kow.

Biological Signaling and Experimental Workflow

Signaling Pathway Affected by PCB Congener 52

Studies have shown that PCB congener 52 can influence cellular signaling pathways. One notable effect is the downregulation of genes that are transcriptionally regulated by the Peroxisome Proliferator-Activated Receptor alpha (PPARα).[3] PPARα is a key regulator of lipid metabolism and energy homeostasis. Its inhibition by PCB 52 could lead to dysregulation of mitochondrial function.[3]

Caption: Signaling pathway illustrating the inhibitory effect of PCB congener 52 on PPARα.

Experimental Workflow for PCB Congener 52 Analysis

The analysis of PCB congener 52 in environmental samples typically involves a multi-step process from sample collection to instrumental analysis.[8][9][10]

Caption: A generalized experimental workflow for the analysis of PCB congener 52.

References

- 1. srd.nist.gov [srd.nist.gov]

- 2. Neurotoxicity of Polychlorinated Biphenyls and Related Organohalogens - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Hydroxylation markedly alters how the polychlorinated biphenyl (PCB) congener, PCB52, affects gene expression in human preadipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. osti.gov [osti.gov]

- 5. Polychlorinated Biphenyls Disrupt Hepatic Epidermal Growth Factor Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Measurement of temperature dependence for the vapor pressures of twenty‐six polychlorinated biphenyl congeners in commercial Kanechlor mixtures by the Knudsen effusion method | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]

- 7. scholars.unh.edu [scholars.unh.edu]

- 8. agilent.com [agilent.com]

- 9. epa.gov [epa.gov]

- 10. atsdr.cdc.gov [atsdr.cdc.gov]

The Metabolic Fate of 2,2',5,5'-Tetrachlorobiphenyl (PCB-52): A Technical Guide to its Biotransformation

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2',5,5'-Tetrachlorobiphenyl, designated as PCB-52, is a prominent polychlorinated biphenyl (B1667301) (PCB) congener found in various environmental matrices, including indoor and outdoor air.[1] Due to its persistence and potential for bioaccumulation, understanding its metabolic fate is crucial for assessing its toxicological risk and for the development of potential therapeutic or bioremediation strategies. This technical guide provides an in-depth overview of the metabolism and biotransformation of PCB-52, focusing on the core metabolic pathways, enzymatic processes, and resulting metabolites. It further details the experimental protocols used to elucidate these transformations and presents quantitative data in a structured format for comparative analysis.

Core Metabolic Pathways

The biotransformation of the lipophilic PCB-52 is a multi-step process primarily aimed at increasing its polarity to facilitate excretion.[2] This process is broadly divided into Phase I and Phase II metabolism.

Phase I Metabolism: Oxidation

The initial and rate-limiting step in PCB-52 metabolism is oxidation, predominantly catalyzed by the cytochrome P450 (CYP) superfamily of enzymes.[3] This reaction introduces a hydroxyl group onto the biphenyl structure, forming hydroxylated PCB metabolites (OH-PCBs).

Key enzymes involved in the hydroxylation of PCB-52 include:

-

CYP2A6: In humans, this isoform is a major contributor to the formation of 4-OH-PCB-52.[4]

-

CYP2B1: In rodents, CYP2B1 is thought to be involved in the oxidation of PCB-52.[5]

-

CYP2B6 and CYP2E1: These human CYP isoforms have also been shown to metabolize ortho-substituted PCBs like PCB-52.

The primary hydroxylated metabolites of PCB-52 identified in various studies are:

-

3-hydroxy-2,2',5,5'-tetrachlorobiphenyl (3-OH-PCB-52) [5]

-

4-hydroxy-2,2',5,5'-tetrachlorobiphenyl (4-OH-PCB-52) [1]

The formation of these metabolites is regioselective, with computational studies suggesting that electrophilic attack by the CYP active site is most favorable at the C3 and C4 positions of the phenyl rings.[3]

Phase II Metabolism: Conjugation

Following hydroxylation, the OH-PCBs can undergo further biotransformation through conjugation reactions, which significantly increase their water solubility. The major Phase II pathways for OH-PCB-52 metabolites are sulfation and methylation.

-

Sulfation: Sulfotransferases (SULTs) catalyze the addition of a sulfonate group to the hydroxylated metabolites, forming sulfated PCBs (PCB-Sulfates).

-

Methylation: Catechol-O-methyltransferase (COMT) can methylate dihydroxylated PCB metabolites, leading to the formation of methoxylated PCBs (MeO-PCBs).[2]

Additionally, dechlorination has been observed as a metabolic pathway for PCB-52, resulting in the formation of dechlorinated metabolites.[2]

Metabolic Pathway of this compound (PCB-52)

Caption: Metabolic pathway of this compound (PCB-52).

Quantitative Data on PCB-52 Metabolism

The distribution and concentration of PCB-52 and its metabolites vary depending on the exposure route, dose, and tissue type. The following tables summarize quantitative data from studies in female Sprague-Dawley rats.

Table 1: Concentration of PCB-52 and its Hydroxylated Metabolites in Female Rats Following Intraperitoneal Exposure [5]

| Compound | Exposure Dose (mg/kg BW) | Adipose (ng/g wet weight) | Brain (ng/g wet weight) | Liver (ng/g wet weight) | Serum (ng/g wet weight) |

| PCB-52 | 1 | 150 ± 50 | 2.5 ± 0.5 | 3.0 ± 0.6 | 1.8 ± 0.4 |

| 10 | 1500 ± 400 | 20 ± 5 | 25 ± 7 | 15 ± 4 | |

| 100 | 12000 ± 3000 | 150 ± 40 | 200 ± 60 | 100 ± 30 | |

| 3-OH-PCB-52 (X1-PCB-52) | 1 | ND | ND | ND | ND |

| 10 | ND | ND | 0.28 ± 0.12 | 0.07 ± 0.03 | |

| 100 | ND | 0.15 ± 0.05 | 0.85 ± 0.30 | 0.69 ± 0.25 | |

| 4-OH-PCB-52 | 1 | ND | ND | ND | 0.14 ± 0.05 |

| 10 | ND | ND | 0.15 ± 0.06 | 0.70 ± 0.20 | |

| 100 | 0.5 ± 0.2 | 0.2 ± 0.08 | 0.57 ± 0.20 | 2.27 ± 0.80 |

Data are presented as mean ± standard deviation. ND = Not Detected.

Table 2: Identified PCB-52 Metabolites in Liver and Serum of Female Rats by Non-Target LC-HRMS [5]

| Metabolite Class | Liver | Serum |

| Monohydroxylated PCB-52 | ✓ | ✓ |

| Dihydroxylated PCB-52 | ✓ | |

| Monohydroxylated PCB-52 Sulfate | ✓ | ✓ |

| Dihydroxylated PCB-52 Sulfate | ✓ | ✓ |

| Methoxylated Monohydroxylated PCB-52 | ✓ | |

| Dechlorinated Monohydroxylated PCB | ✓ | ✓ |

| Dechlorinated Dihydroxylated PCB | ✓ |

Experimental Protocols

The investigation of PCB-52 metabolism relies on a combination of in vivo and in vitro experimental models coupled with advanced analytical techniques.

In Vivo Studies: Animal Models

-

Exposure Routes:

-

Sample Collection: Tissues (adipose, brain, liver, lung) and fluids (serum, intestinal content) are collected post-exposure for analysis.[1]

Sample Preparation and Extraction

A critical step in the analysis of PCB-52 and its metabolites is their extraction from complex biological matrices.

-

Homogenization: Tissues are homogenized in an appropriate buffer.

-

Extraction:

-

Liquid-Liquid Extraction (LLE): Samples are extracted with organic solvents such as a mixture of hexane (B92381) and methyl tert-butyl ether.

-

Solid-Phase Extraction (SPE): SPE cartridges are used for cleanup and concentration of the analytes.

-

-

Derivatization (for GC-MS): Hydroxylated metabolites are often derivatized (e.g., methylated with diazomethane) to improve their chromatographic properties and detection sensitivity.

Analytical Techniques

-

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS): This is a highly sensitive and selective technique for the quantification of PCB-52 and its derivatized hydroxylated metabolites.[1]

-

Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS): LC-HRMS is a powerful tool for the identification and characterization of a broader range of metabolites, including conjugated and non-derivatized forms, in a non-targeted fashion.[2]

Experimental Workflow for PCB-52 Metabolite Analysis

References

- 1. Distribution of 2,2′,5,5′-Tetrachlorobiphenyl (PCB52) Metabolites in Adolescent Rats after Acute Nose-Only Inhalation Exposure - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Metabolic pathways of polychlorinated biphenyls (PCBs) mediated by the active center of cytochrome P450s: A computational study with PCB-52 and PCB-77 [morressier.com]

- 4. Metabolic activation of WHO-congeners PCB28, 52, and 101 by human CYP2A6: evidence from in vitro and in vivo experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Disposition and Metabolomic Effects of 2,2’,5,5’-Tetrachlorobiphenyl in Female Rats Following Intraperitoneal Exposure - PMC [pmc.ncbi.nlm.nih.gov]

Health Effects of Exposure to 2,2',5,5'-Tetrachlorobiphenyl (PCB-52): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,2',5,5'-Tetrachlorobiphenyl, designated as PCB-52, is a persistent environmental pollutant belonging to the polychlorinated biphenyl (B1667301) (PCB) class of organochlorine compounds. Historically used in various industrial applications, its resistance to degradation has led to widespread environmental contamination and human exposure. This technical guide provides a comprehensive overview of the health effects associated with PCB-52 exposure, with a focus on its toxicological profile, mechanisms of action, and effects on various organ systems. This document synthesizes quantitative data from key studies, details experimental methodologies, and visualizes affected signaling pathways to serve as a resource for researchers, scientists, and professionals in drug development.

Introduction

Polychlorinated biphenyls (PCBs) are a class of 209 individual congeners, each with a different number and position of chlorine atoms on the biphenyl structure.[1] Although their production was banned in many countries in the late 1970s, PCBs persist in the environment and bioaccumulate in the food chain, leading to ongoing human exposure.[1][2] PCB-52 is a non-dioxin-like PCB congener frequently detected in environmental and human samples, including indoor air, blood, and adipose tissue.[3][4][5] Understanding the specific health risks associated with PCB-52 is crucial for risk assessment and the development of potential therapeutic interventions. This guide focuses on the known health effects of PCB-52, detailing its metabolism, toxicokinetics, and the molecular mechanisms underlying its toxicity.

Metabolism and Toxicokinetics

Upon entering the body, PCB-52 is metabolized by cytochrome P450 (CYP) enzymes, primarily in the liver, to form hydroxylated metabolites (OH-PCBs), such as this compound-4-ol (4-OH-PCB52) and 3-OH-PCB52.[6][7] These metabolites can be further conjugated to form sulfated, glucuronidated, and methylated derivatives.[6][7] The metabolism of PCB-52 can lead to the formation of reactive intermediates, including arene oxides and quinones, which can bind to macromolecules like proteins and DNA, contributing to its toxicity.[7]

Studies in mice have shown that after reaching apparent steady-state conditions, 2,2',5,5'-TCB has a tissue elimination half-life ranging from 1.64 to 2.90 days.[6][8] In rats exposed via inhalation, PCB-52 is rapidly absorbed and distributed, accumulating in adipose tissue, with elimination half-lives of 5.6 hours in the liver, 8.2 hours in the lung, and 8.5 hours in the brain.[9]

The following diagram illustrates the metabolic pathway of PCB-52.

Health Effects

Exposure to PCB-52 has been associated with a range of adverse health effects, including neurotoxicity, endocrine disruption, and potential carcinogenicity.

Neurotoxicity

A significant body of evidence points to the neurotoxic effects of PCB-52.[3] It can cross the blood-brain barrier and accumulate in the brain.[7] The mechanisms of PCB-52 neurotoxicity are multifaceted and involve the disruption of several key neuronal processes.

-

Disruption of Calcium Homeostasis: PCB-52 can alter intracellular calcium ([Ca2+]) signaling. Studies in mouse thymocytes have shown that PCB-52 causes a dose-dependent increase in intracellular calcium levels, with a threshold concentration of approximately 1 µM.[10][11] This disruption of calcium homeostasis can lead to excitotoxicity and neuronal cell death.

-

Alteration of Dopaminergic Systems: PCB-52 has been shown to affect the dopamine (B1211576) (DA) system, which is critical for motor control, cognition, and reward.[3] In vitro studies have demonstrated that ortho-substituted PCBs, like PCB-52, can inhibit the activity of tyrosine hydroxylase, the rate-limiting enzyme in dopamine synthesis.[12] However, some in vivo studies have reported increased striatal dopamine levels following PCB-52 exposure, suggesting complex and potentially biphasic effects.[3]

The following diagram illustrates the proposed mechanism of PCB-52-induced disruption of dopamine signaling.

References

- 1. Disposition and Metabolomic Effects of 2,2’,5,5’-Tetrachlorobiphenyl in Female Rats Following Intraperitoneal Exposure - PMC [pmc.ncbi.nlm.nih.gov]

- 2. "Analytical Method For Detecting Pcb Derivatives At Low Levels In Surfa" by Shannon Recca Alford [scholarsjunction.msstate.edu]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Polychlorinated-biphenyl-induced oxidative stress and cytotoxicity can be mitigated by antioxidants after exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Distribution of 2,2′,5,5′-Tetrachlorobiphenyl (PCB52) Metabolites in Adolescent Rats after Acute Nose-Only Inhalation Exposure - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Use of a Polymeric Implant System to Assess the Neurotoxicity of Subacute Exposure to 2,2’,5,5’-Tetrachlorobiphenyl-4-ol, a Human Metabolite of PCB 52, in Male Adolescent Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The pharmacokinetics of this compound and 3,3',4,4'-tetrachlorobiphenyl and its relationship to toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Time course of congener uptake and elimination in rats after short-term inhalation exposure to an airborne polychlorinated biphenyl (PCB) mixture - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Effects of PCB 52 and PCB 77 on cell viability, [Ca(2+)](i) levels and membrane fluidity in mouse thymocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Effects of polychlorinated biphenyls (PCBs) on brain tyrosine hydroxylase activity and dopamine synthesis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Historical Uses and Sources of PCB 52 Contamination

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polychlorinated biphenyls (PCBs) are a class of synthetic organic chemicals that were widely used in various industrial applications for several decades due to their desirable properties, including thermal stability, chemical inertness, and electrical insulating capabilities.[1][2] However, their persistence in the environment, bioaccumulative nature, and adverse health effects led to a ban on their production in many countries in the 1970s.[3][4] PCB 52, or 2,2',5,5'-tetrachlorobiphenyl, is a specific congener of PCB that has been a subject of interest due to its prevalence in environmental and biological samples. This technical guide provides a comprehensive overview of the historical uses and sources of PCB 52 contamination, supported by quantitative data, detailed experimental protocols, and visualizations of associated signaling pathways.

Historical Uses and Sources of PCB 52

The primary historical source of PCB 52 was its inclusion in commercial PCB mixtures, most notably the Aroclor series produced by Monsanto in the United States.[4] These mixtures were not intentionally synthesized to contain specific congeners but were rather complex formulations with varying degrees of chlorination. PCB 52 was a component of several Aroclor products that were used extensively in a wide range of applications.

Industrial Applications of PCB-Containing Mixtures:

-

Electrical Equipment: PCBs were widely used as dielectric and coolant fluids in transformers and capacitors due to their high dielectric strength and thermal conductivity.[1][2] Leaks, spills, and improper disposal of this equipment have been significant sources of environmental contamination.

-

Heat Transfer Systems: Their stability at high temperatures made PCBs ideal for use as heat transfer fluids in industrial machinery.[5]

-

Hydraulic Fluids: PCBs were also used in hydraulic systems, contributing to their release into the environment through leaks and maintenance activities.[5]

-

Plasticizers: PCBs were added to paints, plastics, and rubber products to increase their flexibility and durability.[2][6] Over time, these materials can degrade and release PCBs into the surrounding environment.

-

Pigments and Dyes: PCBs have been identified as unintentional byproducts in the manufacturing of certain pigments and dyes. This represents a continuing source of PCB contamination even after the ban on their intentional production.[7]

-

Carbonless Copy Paper: In the past, PCBs were used in the production of carbonless copy paper, leading to contamination of recycled paper products and the environment.[4][5]

Unintentional Production:

Beyond their presence in commercial mixtures, certain PCB congeners, including PCB 52, can be unintentionally generated as byproducts in various chemical manufacturing processes that involve chlorine and high temperatures. The production of certain organic pigments is a notable example of a continuing, albeit unintentional, source of PCB 52.[7]

Data Presentation: Quantitative Analysis of PCB 52

The concentration of PCB 52 varied significantly among different Aroclor mixtures and has been detected in various environmental and biological matrices. The following tables summarize available quantitative data.

Table 1: Concentration of PCB 52 in Commercial Aroclor Mixtures

| Aroclor Mixture | Weight Percent (%) of PCB 52 |

| Aroclor 1016 | 4.63 |

| Aroclor 1242 | 3.53 |

| Aroclor 1248 | 6.93 |

| Aroclor 1254 | 0.83 |

| Aroclor 1260 | 0.24 |

Source: Adapted from the Toxicological Profile for Polychlorinated Biphenyls (PCBs), Agency for Toxic Substances and Disease Registry.[1]

Table 2: Historical Concentrations of PCB 52 in Environmental and Biological Samples

| Sample Matrix | Location | Year/Period | Concentration of PCB 52 | Reference |

| Sediment Core | Lake Bourget, France | Early 1970s (peak) | Flux of ~8 ng/cm²/yr (as part of ΣPCBi) | [4] |

| Sediment Core | East Africa | 2017-2019 | Increased by a factor of 3-5 from previous layers | [8] |

| Fish Tissue (Whole Fish) | U.S. Rivers | 1976 | Geometric Mean of Total PCBs: 0.89 ppm | [9] |

| Fish Tissue (Whole Fish) | U.S. Rivers | 1984 | Geometric Mean of Total PCBs: 0.39 ppm | [9] |

| Human Adipose Tissue | Turkey | 2004 | Higher than in industrialized countries (specific value not provided) | [10] |

| Human Brain (Postmortem) | Greenland | 1994 | Detected in 28% of samples | [11] |

Note: ΣPCBi refers to the sum of seven indicator PCB congeners, including PCB 52.

Experimental Protocols

The analysis of PCB 52 in various matrices typically involves solvent extraction, cleanup to remove interfering compounds, and instrumental analysis, most commonly by gas chromatography-mass spectrometry (GC-MS).

Detailed Methodology for Analysis of PCB 52 in Soil Samples by GC-MS

This protocol is a synthesized example based on common methodologies.[12][13][14][15][16]

1. Sample Preparation and Extraction:

-

Objective: To extract PCB 52 from the soil matrix.

-

Materials:

-

Air-dried and sieved soil sample (~10 g)

-

Anhydrous sodium sulfate (B86663)

-

Soxhlet extraction apparatus

-

Extraction solvent: Hexane/Acetone (1:1, v/v)

-

Internal standard (e.g., ¹³C-labeled PCB congener)

-

-

Procedure:

-

Homogenize the soil sample.

-

Weigh approximately 10 g of the homogenized soil into a beaker.

-

Mix the soil with an equal amount of anhydrous sodium sulfate to remove moisture.

-

Spike the sample with a known amount of an appropriate internal standard.

-

Transfer the soil mixture to a Soxhlet extraction thimble.

-

Place the thimble in the Soxhlet extractor.

-

Add 200 mL of the hexane/acetone mixture to the boiling flask.

-

Extract the sample for 16-24 hours at a rate of 4-6 cycles per hour.

-

After extraction, allow the extract to cool to room temperature.

-

Concentrate the extract to a small volume (e.g., 1-2 mL) using a rotary evaporator.

-

2. Extract Cleanup:

-

Objective: To remove interfering compounds from the extract before GC-MS analysis.

-

Materials:

-

Glass chromatography column

-

Florisil (activated at 130°C for 16 hours)

-

Anhydrous sodium sulfate

-

Hexane

-

6% Diethyl ether in hexane

-

-

Procedure:

-

Prepare a chromatography column by packing it with 10 g of activated Florisil topped with 1 cm of anhydrous sodium sulfate.

-

Pre-elute the column with 50 mL of hexane.

-

Transfer the concentrated extract onto the column.

-

Elute the column with 70 mL of 6% diethyl ether in hexane. This fraction will contain the PCBs.

-

Collect the eluate and concentrate it to a final volume of 1 mL under a gentle stream of nitrogen.

-

3. Instrumental Analysis by GC-MS:

-

Objective: To separate, identify, and quantify PCB 52.

-

Instrumentation: Gas chromatograph coupled with a mass spectrometer (GC-MS).

-

Typical GC Conditions:

-

Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

-

Inlet Temperature: 280°C

-

Injection Mode: Splitless

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 2 minutes

-

Ramp to 180°C at 10°C/min

-

Ramp to 280°C at 5°C/min, hold for 10 minutes

-

-

-

Typical MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Acquisition Mode: Selected Ion Monitoring (SIM)

-

Ions to Monitor for PCB 52 (C₁₂H₆Cl₄): m/z 290, 292, 220 (Quantification ion is typically the most abundant, e.g., m/z 292)

-

-

Quantification:

-

Create a calibration curve using certified standards of PCB 52 at different concentrations.

-

The concentration of PCB 52 in the sample is determined by comparing its peak area to the calibration curve, corrected for the recovery of the internal standard.

-

Signaling Pathways and Experimental Workflows

PCB 52, as a non-dioxin-like PCB, exerts its biological effects through mechanisms that are largely independent of the aryl hydrocarbon receptor (AhR), which is the primary mediator of toxicity for dioxin-like PCBs.[17] Research suggests that PCB 52 can interfere with several intracellular signaling pathways.

Calcium Signaling Pathway

Studies have shown that non-dioxin-like PCBs can disrupt intracellular calcium (Ca²⁺) homeostasis.[18] This can lead to a range of downstream effects, including altered neurotransmission and apoptosis.

References

- 1. Table 4-5, Polychlorinated Biphenyl Congener Compositions (in Weight Percent)a in Aroclorsb - Toxicological Profile for Polychlorinated Biphenyls (PCBs) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. semspub.epa.gov [semspub.epa.gov]

- 4. Historical profiles of PCB in dated sediment cores suggest recent lake contamination through the "halo effect" - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. agilent.com [agilent.com]

- 6. peakscientific.com [peakscientific.com]

- 7. "What can we learn from twenty-eight years of monitoring of fish tissue" by Emily L. Shaw and Noel Urban [digitalcommons.mtu.edu]

- 8. frontiersin.org [frontiersin.org]

- 9. purdue.edu [purdue.edu]

- 10. Polychlorinated biphenyl levels in adipose tissue of primiparous women in Turkey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Assessment of Polychlorinated Biphenyls and Their Hydroxylated Metabolites in Postmortem Human Brain Samples: Age and Brain Region Differences - PMC [pmc.ncbi.nlm.nih.gov]

- 12. diva-portal.org [diva-portal.org]

- 13. agilent.com [agilent.com]

- 14. Field Analysis of Polychlorinated Biphenyls (PCBs) in Soil Using Solid-Phase Microextraction (SPME) and a Portable Gas Chromatography-Mass Spectrometry System - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. agilent.com [agilent.com]

- 16. atsdr.cdc.gov [atsdr.cdc.gov]

- 17. Polychlorinated biphenyl - Wikipedia [en.wikipedia.org]

- 18. Effects of PCB 52 and PCB 77 on cell viability, [Ca(2+)](i) levels and membrane fluidity in mouse thymocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility of 2,2',5,5'-Tetrachlorobiphenyl in water and organic solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2,2',5,5'-Tetrachlorobiphenyl (PCB 52), a specific polychlorinated biphenyl (B1667301) congener. Understanding the solubility of this compound in aqueous and organic media is critical for assessing its environmental fate, toxicological impact, and for developing analytical methodologies. This document compiles available quantitative and qualitative solubility data, details relevant experimental protocols, and provides a logical workflow for solubility determination.

Core Data: Solubility of this compound

The solubility of this compound is markedly different in water compared to organic solvents, a characteristic feature of many hydrophobic compounds.

Quantitative Solubility Data

The following table summarizes the known quantitative and qualitative solubility of this compound in water and various organic solvents.

| Solvent | Temperature (°C) | Solubility | Data Type |

| Water | 25 | 109.5 µg/L | Quantitative[1][2] |

| Chloroform | Not Specified | Slightly Soluble | Qualitative[1][2] |

| Dimethyl Sulfoxide (DMSO) | Not Specified | Slightly Soluble | Qualitative[1][2] |

| Ethyl Acetate | Not Specified | Slightly Soluble | Qualitative[1][2] |

| Hexane | Not Specified | Soluble | Qualitative |

| Toluene | Not Specified | Soluble | Qualitative |

| Acetone | Not Specified | Soluble | Qualitative |

| Methanol | Not Specified | Soluble | Qualitative |

| Nonane | Not Specified | Soluble | Qualitative |

| Acetonitrile | Not Specified | Soluble | Qualitative |

Experimental Protocols for Solubility Determination

The accurate determination of the solubility of hydrophobic compounds like this compound requires specific and carefully executed experimental protocols to avoid the formation of micro-emulsions or suspensions that can lead to an overestimation of solubility. The following sections detail established methodologies.

Determination of Aqueous Solubility: The Slow-Stir Method

For highly hydrophobic compounds, the "slow-stir" method is preferred over the traditional shake-flask method to prevent the formation of micro-emulsions.

Principle: A stirring speed that does not disturb the interface between the solid solute and the aqueous phase is used to achieve saturation over an extended period.

Apparatus:

-

Glass vessel (e.g., 1-liter flask) with a flat bottom

-

Teflon-coated magnetic stir bar

-

Constant temperature bath or incubator

-

Centrifuge or filtration system with inert filters (e.g., glass fiber or PTFE)

-